Cas no 883864-92-4 (1,5-naphthyridine-2-carbaldehyde)

1,5-Naphthyridine-2-carbaldehyde is a heterocyclic organic compound featuring a naphthyridine core with a formyl functional group at the 2-position. This structure makes it a versatile intermediate in synthetic chemistry, particularly for the preparation of pharmaceuticals, agrochemicals, and coordination complexes. Its rigid aromatic scaffold and reactive aldehyde group enable efficient derivatization, facilitating the synthesis of ligands, catalysts, and biologically active molecules. The compound’s high purity and stability under standard conditions ensure reliable performance in research and industrial applications. Its utility in cross-coupling reactions and as a precursor for heterocyclic expansions underscores its importance in advanced organic synthesis.
1,5-naphthyridine-2-carbaldehyde structure
883864-92-4 structure
Product Name:1,5-naphthyridine-2-carbaldehyde
CAS No:883864-92-4
MF:C9H6N2O
MW:158.15674161911
MDL:MFCD11656411
CID:1120414
PubChem ID:11586336
Update Time:2025-05-21

1,5-naphthyridine-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1,5-Naphthyridine-2-carboxaldehyde
    • 1,5-Naphthyridine-2-carbaldehyde
    • [1,5]Naphthyridine-2-carbaldehyde
    • 1,5-naphthyridine-6-carboxaldehyde
    • EN300-4269346
    • Z1255491417
    • AB64522
    • SCHEMBL1224754
    • FT-0759758
    • 883864-92-4
    • DTXSID70468971
    • VSBOITAWCYZQLT-UHFFFAOYSA-N
    • DB-082410
    • G15485
    • 1,5-naphthyridine-2-carbaldehyde
    • MDL: MFCD11656411
    • Inchi: 1S/C9H6N2O/c12-6-7-3-4-8-9(11-7)2-1-5-10-8/h1-6H
    • InChI Key: VSBOITAWCYZQLT-UHFFFAOYSA-N
    • SMILES: O=CC1=CC=C2C(C=CC=N2)=N1

Computed Properties

  • Exact Mass: 158.04800
  • Monoisotopic Mass: 158.048012819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 42.8Ų

Experimental Properties

  • PSA: 42.85000
  • LogP: 1.44230

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1,5-naphthyridine-2-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:883864-92-4)1,5-naphthyridine-2-carbaldehyde
Order Number:A1092929
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:08
Price ($):567.0
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Additional information on 1,5-naphthyridine-2-carbaldehyde

1,5-Naphthyridine-2-Carbaldehyde (CAS No. 883864-92-4): A Comprehensive Overview

1,5-Naphthyridine-2-carbaldehyde, identified by the CAS registry number 883864-92-4, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the naphthyridine family, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring. The presence of the aldehyde group at the 2-position of the naphthyridine framework introduces unique electronic and structural properties, making it a valuable molecule for various applications.

The synthesis of 1,5-naphthyridine-2-carbaldehyde typically involves multi-step organic reactions, often starting from readily available starting materials such as o-phenylenediamine or related compounds. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound, reducing production costs and improving yield rates. Researchers have also explored the use of microwave-assisted synthesis and catalytic systems to streamline the preparation process, which is particularly important for large-scale production.

One of the most notable features of 1,5-naphthyridine-2-carbaldehyde is its versatile reactivity due to the electron-withdrawing nature of the aldehyde group. This makes it an excellent precursor for further functionalization, such as forming imines, hydrazones, or other derivatives through condensation reactions. These derivatives have found applications in drug design, where they serve as potential candidates for anti-cancer, anti-inflammatory, and anti-microbial agents. For instance, recent studies have demonstrated that certain derivatives exhibit significant cytotoxic activity against various cancer cell lines, highlighting their potential in oncology research.

In addition to its role in medicinal chemistry, 1,5-naphthyridine-2-carbaldehyde has also been investigated for its electronic properties in materials science. The compound's ability to act as a building block for constructing conjugated systems has led to its use in designing organic semiconductors and light-emitting materials. Researchers have reported promising results in creating n-type semiconductors with high electron mobility by incorporating this compound into polymer frameworks. Such materials hold potential applications in flexible electronics and optoelectronic devices.

The structural integrity and stability of 1,5-naphthyridine-2-carbaldehyde make it suitable for use in high-temperature environments or under harsh chemical conditions. Its thermal stability has been tested under various conditions, revealing that it maintains its structural integrity up to temperatures exceeding 300°C without significant decomposition. This property is advantageous in industrial processes where thermal resistance is a critical factor.

From an environmental standpoint, studies have been conducted to assess the biodegradability and eco-toxicity of 1,5-naphthyridine-2-carbaldehyde. Initial findings suggest that under aerobic conditions, the compound undergoes slow microbial degradation due to its complex aromatic structure. However, further research is needed to fully understand its environmental impact and develop strategies for safe disposal or recycling.

In conclusion, 1,5-naphthyridine-2-carbaldehyde (CAS No. 883864-92-4) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical properties and reactivity make it an essential building block in organic synthesis and materials science. As research continues to uncover new potential uses and optimize its synthesis pathways, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:883864-92-4)1,5-naphthyridine-2-carbaldehyde
A1092929
Purity:99%
Quantity:1g
Price ($):567.0
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